![molecular formula C20H22N2O4 B2609454 2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-75-1](/img/structure/B2609454.png)
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and piperidinone groups suggests that the compound may have a rigid, planar structure, while the methoxy groups could add some flexibility to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The methoxy groups could potentially be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group and the nonpolar benzene rings could give the compound both polar and nonpolar characteristics .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
A study on compounds isolated from endophytic Streptomyces revealed antimicrobial and antioxidant activities. The research found that certain benzamide derivatives exhibit significant antimicrobial properties against various pathogens and possess antioxidant potential, highlighting their relevance in developing new therapeutic agents against microbial infections and oxidative stress-related diseases (Yang et al., 2015).
Corrosion Inhibition
Research into the corrosion inhibition properties of N-Phenyl-benzamide derivatives for mild steel in acidic conditions has demonstrated that these compounds can significantly enhance corrosion resistance. This application is particularly relevant in industrial settings where metal preservation is crucial (Mishra et al., 2018).
Anticancer Properties
A series of substituted N-phenyl-benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds exhibited potent anticancer activities, offering a promising direction for the development of new cancer therapies (Ravinaik et al., 2021).
Analyzing Molecular Structures
Studies on the structural analysis of benzamide derivatives, employing techniques such as X-ray diffraction and DFT calculations, have contributed to understanding the chemical and physical properties of these compounds. This research aids in the rational design of molecules with desired biological or chemical properties (Demir et al., 2015).
Mecanismo De Acción
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is a part of the structure of this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities.
Mode of Action
Compounds with similar structures are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share a common structure with this compound, are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-8-4-3-7-15(17)20(24)21-14-10-11-18(26-2)16(13-14)22-12-6-5-9-19(22)23/h3-4,7-8,10-11,13H,5-6,9,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAONGJMPEWIZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
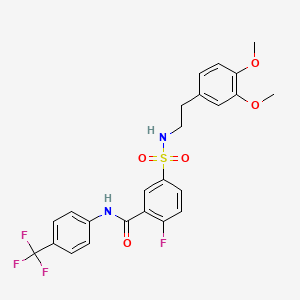
![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2609374.png)
![1-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2609378.png)

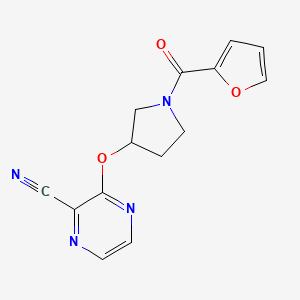
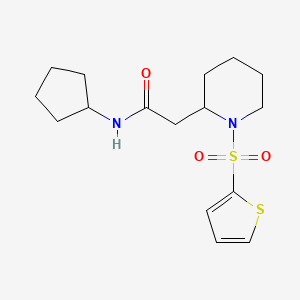
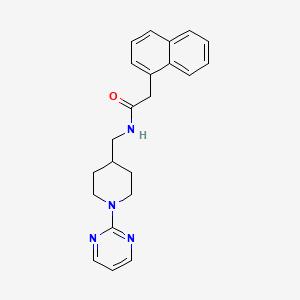
![2-chloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609385.png)
![2-Chloro-N-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]acetamide](/img/structure/B2609386.png)
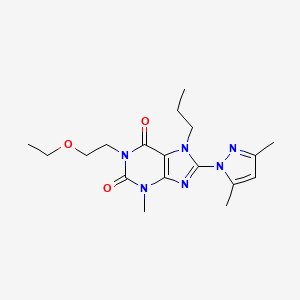


![[4-(prop-2-yn-1-yloxy)phenyl]methanol](/img/structure/B2609393.png)
![6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2609394.png)
